3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid

Lipophilicity LogP Physicochemical profiling

3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS 14345-96-1; molecular formula C9H6ClNO3S; molecular weight 243.67 g/mol) is a heterocyclic isoxazole-4-carboxylic acid derivative bearing a 5-chloro-2-thienyl substituent at the 3-position and a methyl group at the 5-position. It belongs to the broader class of 3-aryl/heteroaryl-5-methylisoxazole-4-carboxylic acids, a scaffold recognized for its utility in pharmaceutical intermediate chemistry, particularly as a core building block in the synthesis of nonsteroidal anti-inflammatory and immunomodulatory agents structurally related to leflunomide.

Molecular Formula C9H6ClNO3S
Molecular Weight 243.67 g/mol
CAS No. 14345-96-1
Cat. No. B12875009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid
CAS14345-96-1
Molecular FormulaC9H6ClNO3S
Molecular Weight243.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(S2)Cl)C(=O)O
InChIInChI=1S/C9H6ClNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13)
InChIKeyWWFRJIAXONKBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS 14345-96-1) — Class, Characteristics, and Selection Context


3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS 14345-96-1; molecular formula C9H6ClNO3S; molecular weight 243.67 g/mol) is a heterocyclic isoxazole-4-carboxylic acid derivative bearing a 5-chloro-2-thienyl substituent at the 3-position and a methyl group at the 5-position [1]. It belongs to the broader class of 3-aryl/heteroaryl-5-methylisoxazole-4-carboxylic acids, a scaffold recognized for its utility in pharmaceutical intermediate chemistry, particularly as a core building block in the synthesis of nonsteroidal anti-inflammatory and immunomodulatory agents structurally related to leflunomide [2]. Unlike the unsubstituted thienyl analog (CAS 83817-53-2) or the dichloro variant (CAS 14346-01-1), this monochloro derivative offers a strategically balanced electronic and steric profile that is directly evidenced in patent literature as a preferred scaffold for derivatization [3].

Why 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid Cannot Be Interchanged with Non-Halogenated or Dichloro Analogs


Within the 3-thienyl-5-methylisoxazole-4-carboxylic acid subfamily, three closely related analogs are commercially available: the non-halogenated 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid (CAS 83817-53-2, MW 209.22), the monochloro target compound (CAS 14345-96-1, MW 243.67), and the dichloro derivative 3-(2,5-dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS 14346-01-1, MW 278.11) . The presence, position, and number of chlorine atoms on the thiophene ring fundamentally alter three quantifiable selection-critical parameters: (1) lipophilicity (LogP), which changes by approximately 0.5–1.5 units across the series, directly impacting membrane permeability and formulation behavior of downstream products [1]; (2) molecular weight, which differs by 34–35 Da per chlorine addition, a meaningful shift for medicinal chemistry lead optimization campaigns targeting specific property windows [2]; and (3) the electronic character of the thiophene ring, where chlorine's electron-withdrawing effect modulates the reactivity of the isoxazole carboxylic acid toward amide/ester bond formation — the key derivatization step in nearly all pharmaceutical applications of this scaffold. Generic substitution without confirming the specific chlorination pattern therefore risks altering the physicochemical and pharmacological profile of the final drug substance in ways that are neither predictable nor acceptable in regulated development environments.

Quantitative Differentiation Evidence for 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS 14345-96-1) vs. Closest Analogs


LogP Differential: Monochloro Derivative Demonstrates Intermediate Lipophilicity vs. Non-Halogenated and Dichloro Analogs

The target compound 3-(5-chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid exhibits a measured LogP of 2.08 [1] to 3.06 (depending on the determination method), which is markedly higher than the non-halogenated analog 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid (LogP = 1.58) [2] and distinct from the more lipophilic dichloro derivative (CAS 14346-01-1). The introduction of a single chlorine atom on the thiophene ring increases LogP by approximately 0.5–1.5 units relative to the non-halogenated baseline. This intermediate lipophilicity is significant because it places the compound within a range that balances aqueous solubility with membrane permeability — a critical consideration for building blocks intended for orally bioavailable drug candidates.

Lipophilicity LogP Physicochemical profiling Drug-likeness

Patent-Literature Precedence: Monochloro Thienyl Isoxazole as Preferred Core in Anti-Inflammatory and Immunomodulatory Patent Families

The 5-methylisoxazole-4-carboxylic acid scaffold has been extensively patented for anti-inflammatory, antirheumatic, and immunomodulatory applications, with the 3-position aryl/heteroaryl substitution identified as a critical determinant of pharmacological potency. Patent EP0634286B1 and related filings explicitly claim 5-methylisoxazole-4-carboxylic acid amides and establish that 3-position substitution with halogenated thienyl groups yields compounds with antiphlogistic and antipyretic properties superior to unsubstituted phenyl analogs [1]. In a separate patent family (US4351841), a structurally related 5-methylisoxazole-4-carboxylic acid derivative demonstrated an ED50 in the adjuvant arthritis model that was 6.5 times more potent than a comparator anilide derivative — quantitatively illustrating the sensitivity of this scaffold to specific 3-position aryl group selection [2]. The target compound, with its 5-chloro-2-thienyl group at the 3-position, maps onto the preferred substitution pattern delineated in these patent SAR studies, whereas the non-halogenated thienyl analog and the dichloro variant are not specifically exemplified in the same patent claims, suggesting the monochloro pattern was selected as the development candidate.

Patent SAR Anti-inflammatory Immunomodulatory Leflunomide analogs

Chlorine as Synthetic Handle: Monochloro Thienyl Group Enables Downstream Derivatization Routes Inaccessible to Non-Halogenated Analogs

A key differentiating feature of the target compound is the presence of a single chlorine atom at the 5-position of the thiophene ring, which serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), or halogen-metal exchange . The non-halogenated analog 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid (CAS 83817-53-2) lacks this reactive site entirely, limiting downstream diversification to reactions involving only the carboxylic acid group. Conversely, the dichloro analog (CAS 14346-01-1) presents two potential reactive sites (2- and 5-positions on the thiophene ring) , introducing chemoselectivity challenges during derivatization that require additional protecting group strategies and can reduce overall synthetic yields . The monochloro derivative offers a single, well-defined reactive locus, enabling cleaner reaction profiles and higher yields in library synthesis campaigns.

Synthetic versatility Nucleophilic aromatic substitution Cross-coupling Building block reactivity

HPLC Method Availability: Validated Analytical Method Exists for the Target Compound, Facilitating Quality Control and Purity Verification

A dedicated reverse-phase HPLC method has been developed and published for the separation and analysis of 3-(5-chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. The same chromatographic platform also supports the analysis of the non-halogenated analog 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid [2], but the two compounds exhibit distinct retention characteristics owing to their LogP difference (2.08 vs. 1.58). The availability of a validated, reproducible analytical method for the target compound reduces the time and cost burden for procurement and quality assurance teams who must verify identity and purity upon receipt, particularly in GLP/GMP-adjacent environments where method qualification documentation is required.

HPLC analysis Quality control Purity determination Analytical method validation

Molecular Weight Differential: Monochloro Derivative Occupies an Optimal MW Window for Fragment-Based and Lead-Like Library Design

The molecular weight of the target compound (243.67 g/mol) [1] positions it favorably within the 'lead-like' chemical space (MW ≤ 350 Da) defined by the rule-of-three for fragment-based drug discovery and the broader rule-of-five for oral drug-likeness. The non-halogenated analog has a molecular weight of 209.22 g/mol , while the dichloro analog weighs 278.11 g/mol . Each chlorine atom adds approximately 34.5 Da [2]. The target compound therefore occupies a strategic middle ground: it is heavy enough to incorporate the electronic benefits of halogenation (increased LogP, modulated electronic character) while remaining well within lead-like MW limits. This is particularly relevant for medicinal chemistry teams conducting fragment growth or scaffold hopping campaigns, where every 30–50 Da increment can determine whether a compound series remains within tractable property space for further optimization.

Molecular weight Lead-likeness Fragment-based drug design Physicochemical property optimization

Drug Intermediate Lineage: Structurally Proximal to the Flucloxacillin Isoxazole Core and Leflunomide Scaffold, Validating Pharmaceutical Relevance

The 5-methylisoxazole-4-carboxylic acid scaffold is the core heterocyclic unit in two clinically and commercially significant pharmaceuticals: (1) leflunomide, an isoxazole-based disease-modifying antirheumatic drug (DMARD) that functions as a prodrug converted to the active metabolite teriflunomide, a dihydroorotate dehydrogenase (DHODH) inhibitor [1]; and (2) flucloxacillin, a semisynthetic penicillin antibiotic whose synthesis employs 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as the key intermediate furnishing the β-lactamase-resistant acyl side chain . The target compound, 3-(5-chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid, is a thienyl bioisostere of the phenyl-based isoxazole intermediates used in both drug classes. The 5-chloro-2-thienyl group mimics the electronic characteristics of the chloro-fluorophenyl moiety in flucloxacillin while offering the synthetic versatility of a thiophene ring. This established pharmaceutical lineage provides procurement confidence that the compound belongs to a scaffold class with proven translatability to clinical candidates, unlike truly novel heterocyclic cores that lack such precedence.

Drug intermediate Flucloxacillin Leflunomide Pharmaceutical building block

Optimal Application Scenarios for 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Oral Anti-Inflammatory or Immunomodulatory Candidates Requiring Balanced LogP (2–3)

When a discovery program targeting autoimmune or inflammatory indications requires a 5-methylisoxazole-4-carboxylic acid building block with intermediate lipophilicity (LogP 2–3) for optimal oral absorption, the target compound (LogP 2.08–3.06) [1] is the preferred choice over the non-halogenated analog (LogP 1.58) [2], which may exhibit insufficient membrane permeability, or the dichloro analog (CAS 14346-01-1), which likely exceeds LogP 3.5 and may present solubility-limited absorption. This is supported by published HPLC-derived LogP data demonstrating a quantifiable ΔLogP of approximately 0.5–1.5 units between the monochloro and non-halogenated derivatives [1][2].

Parallel Library Synthesis: Diversification of the Isoxazole-4-Carboxylic Acid Scaffold via Single-Point Thiophene Derivatization

For medicinal chemistry teams conducting parallel synthesis of isoxazole-4-carboxamide libraries, the target compound's single chlorine atom at the thiophene 5-position provides a unique reactive handle for nucleophilic substitution or cross-coupling reactions [1] without the chemoselectivity challenges posed by the dichloro analog's two competing reactive sites [2]. This single-point reactivity enables cleaner reaction profiles, simplifies purification, and is expected to improve overall library yields — directly translating to lower cost per compound in library production.

Bioisosteric Replacement Programs: Thienyl-for-Phenyl Substitution in Leflunomide- or Flucloxacillin-Type Scaffolds

Programs exploring thienyl bioisosteres of clinically validated phenyl-isoxazole drugs (leflunomide, flucloxacillin) can use the target compound as a direct entry point into thiophene-containing analogs [1][2]. The 5-chloro-2-thienyl group mirrors the electronic character of halogenated phenyl groups while introducing the distinct metabolic and conformational properties of a five-membered heterocycle. This scenario leverages the documented structural relationship to approved drugs to justify procurement for SAR exploration aimed at improving metabolic stability or reducing off-target activity.

Analytical Method Development and Reference Standard Qualification in Regulated Environments

Laboratories requiring a well-characterized isoxazole-4-carboxylic acid reference standard with a published HPLC method for identity and purity verification can immediately deploy the SIELC Newcrom R1 method documented for the target compound [1]. The distinct LogP value (2.08) ensures unambiguous chromatographic separation from the non-halogenated analog (LogP 1.58) [2], enabling confident identification in mixture analysis without additional method development. This is a direct operational efficiency gain for QC/QA workflows in GLP/GMP-adjacent settings.

Quote Request

Request a Quote for 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.